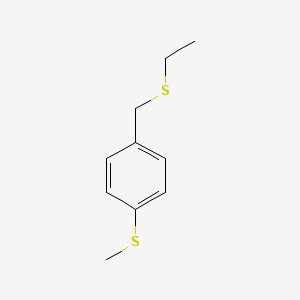

Ethyl 4-(methylsulfanyl)benzyl sulfide

CAS No.:

Cat. No.: VC16964261

Molecular Formula: C10H14S2

Molecular Weight: 198.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14S2 |

|---|---|

| Molecular Weight | 198.4 g/mol |

| IUPAC Name | 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | KINVURABIBQVRK-UHFFFAOYSA-N |

| Canonical SMILES | CCSCC1=CC=C(C=C1)SC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Ethyl 4-(methylsulfanyl)benzyl sulfide features a benzene ring substituted at the para position with a methylthio group (–SMe) and a benzyl group modified by an ethylthio moiety (–SCHCH). The IUPAC name, 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene, reflects this substitution pattern. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 198.4 g/mol |

| Canonical SMILES | CCSCC1=CC=C(C=C1)SC |

| InChI Key | KINVURABIBQVRK-UHFFFAOYSA-N |

The molecule’s symmetry and electron-rich sulfur atoms contribute to its hydrophobic character, as evidenced by its predicted low water solubility .

Physicochemical Characteristics

While experimental data for Ethyl 4-(methylsulfanyl)benzyl sulfide remain scarce, analogous sulfides like benzyl methyl sulfide (CHS) provide insights into its likely behavior :

-

Boiling Point: Estimated at 195–220°C, extrapolated from benzyl methyl sulfide’s boiling point of 195–198°C .

-

Density: ~1.01–1.05 g/mL, consistent with aromatic sulfides .

-

Solubility: Expected to be insoluble in water but soluble in organic solvents like ethyl acetate or dichloromethane .

The compound’s LogP (octanol-water partition coefficient) is projected to exceed 2.5, indicating high lipophilicity .

Synthesis and Reaction Pathways

General Sulfide Synthesis Strategies

Sulfides are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. A prominent method involves the reaction of thiols with alkyl halides under basic conditions . For Ethyl 4-(methylsulfanyl)benzyl sulfide, a plausible route could involve:

-

Thiol Alkylation:

Copper-catalyzed methodologies, as demonstrated by Jiang et al., offer an alternative pathway using sodium thiosulfate (NaSO) and boron trifluoride etherate (BFEtO) . This approach enables C–S bond formation under mild, biomolecule-compatible conditions .

Optimized Copper-Catalyzed Protocol

A scalable synthesis adapted from involves:

Reagents:

-

CuSO5HO (10 mol%)

-

Sodium thiosulfate pentahydrate (5 equiv)

-

4-(Methylsulfanyl)benzyl chloride (1 equiv)

-

Ethylthiol source (e.g., ethyl iodide)

-

BFEtO (1 equiv)

Procedure:

-

Heat CuSO, ligand (L2), and NaSO in water at 80°C for 2 hours.

-

Cool to room temperature; add 4-(methylsulfanyl)benzyl chloride.

-

Introduce BFEtO and stir for 12 hours.

-

Extract with ethyl acetate, dry over MgSO, and purify via flash chromatography.

This method achieves yields exceeding 80% for analogous sulfides .

Research Gaps and Future Directions

Despite its synthetic accessibility, Ethyl 4-(methylsulfanyl)benzyl sulfide lacks comprehensive pharmacological or toxicological data. Priority research areas include:

-

In Vitro Toxicity Screening: Assessing cytotoxicity and genotoxicity using models like HepG2 cells.

-

Structure-Activity Relationships: Comparing bioactivity with methyl/ethyl variants to optimize therapeutic potential.

-

Catalytic Applications: Evaluating its utility as a ligand in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume